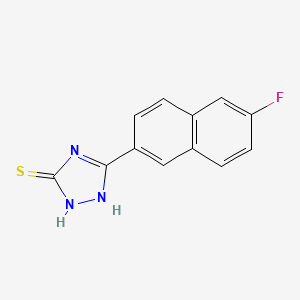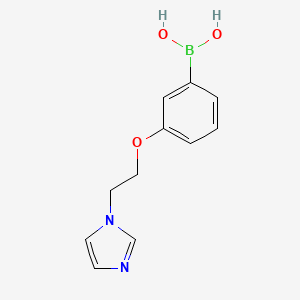
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid is a compound that features both an imidazole ring and a boronic acid group The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the boronic acid group consists of a boron atom bonded to two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles involves the cyclization of amido-nitriles in the presence of a nickel catalyst . This method is mild and allows for the inclusion of various functional groups.
This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are typically mild, and the reaction can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of (3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid may involve large-scale synthesis using the aforementioned methods. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis . Additionally, the use of automated systems for reagent addition and reaction monitoring can improve the reproducibility and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Imidazolines.
Substitution: Various aryl-substituted products depending on the coupling partner used.
Wissenschaftliche Forschungsanwendungen
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition, particularly for enzymes that interact with boronic acids.
Wirkmechanismus
The mechanism of action of (3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool for enzyme inhibition. The imidazole ring can participate in hydrogen bonding and π-π interactions, which can enhance the binding affinity of the compound to its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid: Contains both an imidazole ring and a boronic acid group.
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronate esters: Similar structure but with boronate ester groups instead of boronic acid.
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)borates: Similar structure but with borate groups instead of boronic acid.
Uniqueness
The uniqueness of this compound lies in its combination of an imidazole ring and a boronic acid group. This combination allows the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile tool in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C11H13BN2O3 |
|---|---|
Molekulargewicht |
232.05 g/mol |
IUPAC-Name |
[3-(2-imidazol-1-ylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c15-12(16)10-2-1-3-11(8-10)17-7-6-14-5-4-13-9-14/h1-5,8-9,15-16H,6-7H2 |
InChI-Schlüssel |
NGJPSOCKXCGIMY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)OCCN2C=CN=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-tert-butyl N-[(1R,2S)-2-(chloromethyl)cyclobutyl]carbamate](/img/structure/B13473877.png)


![4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide](/img/structure/B13473895.png)
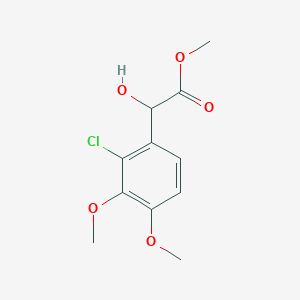
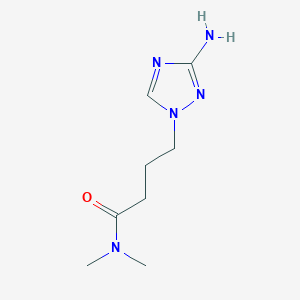
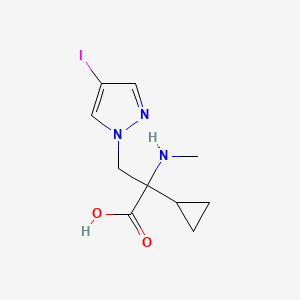
![4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13473920.png)
![tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473926.png)
![2-[3-(2-Piperidin-1-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13473935.png)
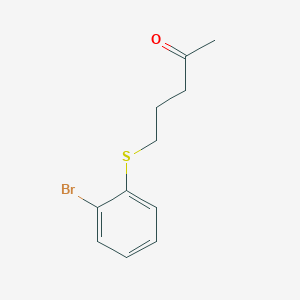
![6-Thiaspiro[3.4]octan-8-one](/img/structure/B13473940.png)
